N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea
Description
Chemical Structure:
This urea derivative consists of a piperidinyl core substituted with a 4-fluorophenyl sulfonyl group at the 1-position and a 3-(trifluoromethyl)phenyl moiety at the urea’s N’-position. The sulfonyl group enhances metabolic stability, while the trifluoromethyl group contributes to electron-withdrawing effects and lipophilicity, influencing target binding and pharmacokinetics .
Sulfonylation of piperidine with 4-fluorophenyl sulfonyl chloride.
Functionalization of the piperidinyl nitrogen with a urea linker via carbodiimide-mediated coupling.
Introduction of the 3-(trifluoromethyl)phenyl group via nucleophilic substitution or condensation .
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4N3O3S/c20-14-4-6-17(7-5-14)30(28,29)26-10-8-15(9-11-26)24-18(27)25-16-3-1-2-13(12-16)19(21,22)23/h1-7,12,15H,8-11H2,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQXUKWRSTWPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea, commonly referred to as a sulfonyl urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific enzymatic pathways. This article explores the compound's biological activity, including its mechanisms of action, efficacy in preclinical studies, and the implications for therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C17H20F4N2O2S
This structure incorporates both a sulfonyl group and a trifluoromethyl group, which are known to influence biological activity significantly.
Research indicates that compounds with sulfonyl urea structures often interact with various biological targets, including:
- Protein Kinases : These compounds can modulate protein kinase activity, which is crucial for regulating cellular proliferation and survival pathways in cancer cells .
- Indoleamine 2,3-Dioxygenase 1 (IDO1) : Some studies have shown that related urea derivatives can inhibit IDO1, a target in immunotherapy for cancer treatment .
Biological Activity Overview
The biological activities of this compound have been evaluated in various contexts:
Anticancer Activity
Several studies have reported that sulfonyl urea derivatives exhibit anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown potential in inhibiting tumor cell proliferation by inducing apoptosis through reactive oxygen species (ROS) generation .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | A549 | 10.5 | ROS Induction |
| 2 | MCF-7 | 12.0 | Apoptosis via Caspase Activation |
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been noted:
- IDO1 Inhibition : Inhibitory assays demonstrated that certain derivatives could effectively block IDO1 activity, thus enhancing antitumor immunity .
Case Studies
Case Study 1: Preclinical Evaluation
A preclinical study evaluated the efficacy of a related sulfonyl urea derivative in xenograft models. The results indicated significant tumor growth inhibition compared to controls, highlighting the potential for clinical translation.
Case Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that treatment with the compound led to increased levels of pro-inflammatory cytokines, suggesting an immune-modulatory effect alongside direct cytotoxicity against tumor cells .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has shown promise in inhibiting specific cancer cell lines, particularly those resistant to conventional therapies. Studies suggest that the sulfonamide group enhances its ability to interact with biological targets involved in cell proliferation and apoptosis pathways.
-
Antimicrobial Properties :
- Research indicates that N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea exhibits antimicrobial activity against a range of pathogens. This makes it a candidate for further development as an antimicrobial agent.
-
Neuropharmacology :
- The compound's piperidine moiety suggests potential applications in treating neurological disorders. Preliminary studies have indicated that it may influence neurotransmitter systems, which could be beneficial in conditions such as depression or anxiety.
Pharmacological Insights
-
Mechanism of Action :
- The mechanism by which this compound exerts its effects is still under investigation. However, its structural similarity to known pharmacophores suggests that it may act on specific receptors or enzymes involved in disease pathways.
-
Bioavailability and Metabolism :
- Initial pharmacokinetic studies are required to evaluate the bioavailability of the compound. Understanding its metabolic pathways will be crucial for optimizing its therapeutic potential.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Trends :
Substituent Effects on Activity :
- Trifluoromethyl Groups : Enhance metabolic stability and receptor binding via hydrophobic interactions (e.g., target compound vs. 14d) .
- Sulfonyl Groups : Improve solubility and reduce off-target toxicity compared to benzyl or alkyl substituents .
- Halogenated Aryl Groups : Chloro/fluoro substituents (e.g., 2,4-dichlorophenyl in ) increase binding affinity but may reduce solubility .
Synthetic Feasibility :
- Compounds with bulky sulfonyl groups (e.g., 14d) exhibit lower yields (35.2–55.2%) due to steric challenges .
- Pyridyloxy-linked ureas () require multi-step synthesis but offer higher purity and patentability .
Pharmacological Profiles: Target Compound: Predicted to inhibit kinases or GPCRs based on urea’s hydrogen-bonding capacity and trifluoromethyl’s electronic effects. Benzyl Analogue (): Likely crosses the blood-brain barrier, making it suitable for CNS targets . Elinogrel (): A structurally distinct urea derivative with antiplatelet activity, highlighting the scaffold’s versatility .
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | 14d () | Benzyl Analogue () |
|---|---|---|---|
| Molecular Weight (g/mol) | ~443.4 | ~435.4 | ~401.4 |
| Calculated logP | 4.2 | 3.8 | 4.5 |
| Aqueous Solubility (µg/mL) | <10 | 15–20 | <5 |
| Synthetic Yield (%) | N/A | 55.2 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
